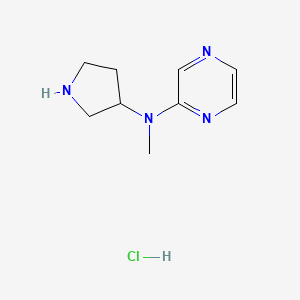![molecular formula C11H19BN2O2 B13980683 [4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Métodos De Preparación
The synthesis of [4-[3-(Dimethylamino)propylamino]phenyl]boronic acid typically involves the reaction of boronic acid derivatives with appropriate amine compounds. One common method is the reaction of phenylboronic acid with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group into other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of [4-[3-(Dimethylamino)propylamino]phenyl]boronic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or proteins, altering their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the function of target molecules. The pathways involved in its action depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to [4-[3-(Dimethylamino)propylamino]phenyl]boronic acid include other boronic acids and boronic esters. For example:
Phenylboronic acid: A simpler analog that lacks the dimethylamino propylamino group.
Pinacol boronic esters: These compounds are more stable and are commonly used in organic synthesis.
Borinic acids: These compounds have two C-B bonds and exhibit different reactivity compared to boronic acids
Propiedades
Fórmula molecular |
C11H19BN2O2 |
|---|---|
Peso molecular |
222.09 g/mol |
Nombre IUPAC |
[4-[3-(dimethylamino)propylamino]phenyl]boronic acid |
InChI |
InChI=1S/C11H19BN2O2/c1-14(2)9-3-8-13-11-6-4-10(5-7-11)12(15)16/h4-7,13,15-16H,3,8-9H2,1-2H3 |
Clave InChI |
GNBSOUKGLBEBLW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)NCCCN(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)
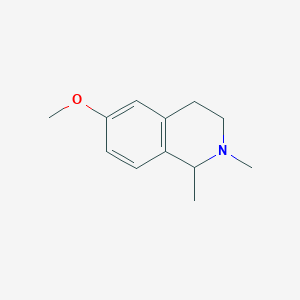
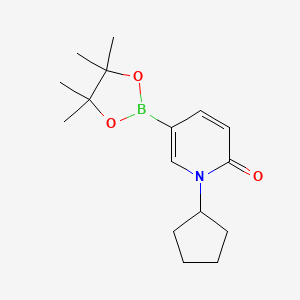
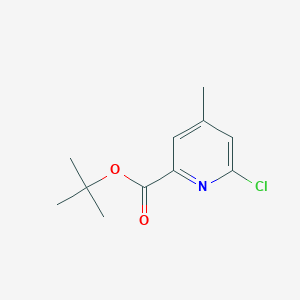
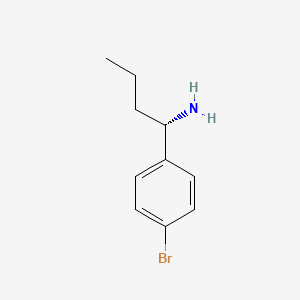
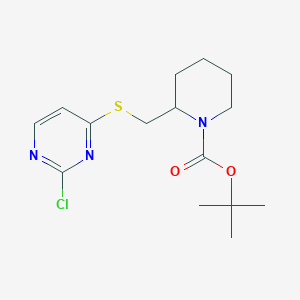

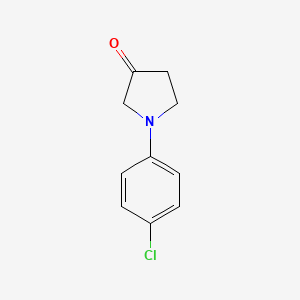
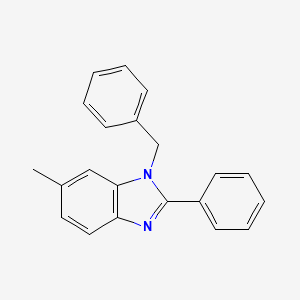
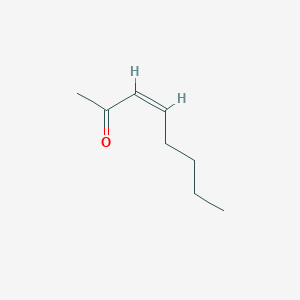
![Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13980659.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)
